molecular formula C13H9NO5 B1582327 N-Phthaloyl-DL-glutamic anhydride CAS No. 3343-28-0

N-Phthaloyl-DL-glutamic anhydride

Cat. No. B1582327
CAS RN: 3343-28-0
M. Wt: 259.21 g/mol
InChI Key: ICDLEMPZXFCQEB-UHFFFAOYSA-N
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Description

N-Phthaloyl-DL-glutamic anhydride (NPGLA) is a compound used in the synthesis of γ-glutamyl amino acids . It has a molecular formula of C13H9NO5 and a molecular weight of 259.21 .


Synthesis Analysis

NPGLA offers a simple solution for the racemization-free synthesis of γ-glutamyl amino acids . These compounds are derived by the acylation of an amino acid through the γ-carboxyl carbon of L-glutamic acid .


Molecular Structure Analysis

The molecular structure of NPGLA is represented by the Hill Notation: C13H9NO5 . Its molecular weight is 259.21 .


Physical And Chemical Properties Analysis

NPGLA is a solid at 20°C . It should be stored under inert gas and is sensitive to moisture . It appears as a white to almost white powder or crystal . Its melting point ranges from 202.0 to 208.0°C . It is soluble in dioxane .

Scientific Research Applications

  • Peptide and Protein Synthesis

    • Field : Biochemistry
    • Application : N-Phthaloyl-DL-glutamic anhydride is used as a chemical reagent in peptide and protein synthesis . It enables the creation of complex biomolecules .
    • Results : The outcome is the synthesis of complex biomolecules, including peptides and proteins .
  • Determination of Amino Acid Content in Biopolymers

    • Field : Analytical Chemistry
    • Application : N-Phthaloyl-DL-glutamic anhydride plays a pivotal role in analytical chemistry, facilitating the determination of amino acid content in biopolymers .
    • Results : The outcome is the determination of the amino acid content in biopolymers .
  • Synthesis of Thermally Stable and Optically Active Copolyamides

    • Field : Polymer Chemistry
    • Application : N-Phthaloyl-L-glutamic acid, a derivative of N-Phthaloyl-DL-glutamic anhydride, is used in the synthesis of thermally stable and optically active copolyamides .
    • Method : The synthesis involves the direct polycondensation reaction of N-Phthaloyl-L-glutamic acid with 1,5-naphthalene diamine and other compounds in the presence of various activating agents .
    • Results : The resulting polymers are thermally stable and optically active, and they possess excellent mechanical properties .
  • Synthesis of γ-Glutamyl Amino Acids

    • Field : Organic Chemistry
    • Application : N-phthaloyl-L-glutamic anhydride (NPGLA) is used for the racemization-free synthesis of γ-glutamyl amino acids . These compounds are derived by the acylation of an amino acid through the γ-carboxyl carbon of L-glutamic acid .
    • Results : The outcome is the synthesis of γ-glutamyl amino acids with enhanced properties .
  • Identification of Neural Stem Cells

    • Field : Neuroscience
    • Application : While the exact role of N-Phthaloyl-DL-glutamic anhydride is not specified, it is mentioned in the context of identifying self-renewing and multipotent neural stem cells (NSCs) in the mammalian brain .
    • Results : The outcome is the identification of self-renewing and multipotent NSCs, which holds promise for the treatment of neurological diseases and has yielded new insight into brain cancer .
  • Polymerization Tools

    • Field : Polymer Chemistry
    • Application : N-Phthaloyl-DL-glutamic anhydride is used as a polymerization tool . It can be used in the synthesis of various polymers .
    • Results : The outcome is the synthesis of various polymers with enhanced properties .
  • Synthesis of Diethyl Acetamidomalonate

    • Field : Organic Chemistry
    • Application : While the exact role of N-Phthaloyl-DL-glutamic anhydride is not specified, it is mentioned in the context of synthesizing diethyl acetamidomalonate .
    • Results : The outcome is the synthesis of diethyl acetamidomalonate, a compound with various applications in organic chemistry .

Safety And Hazards

NPGLA can cause skin and eye irritation . Precautions should be taken to avoid contact with skin and eyes . In case of contact, wash with plenty of water . If irritation persists, seek medical advice .

properties

IUPAC Name

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDLEMPZXFCQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863154
Record name 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-
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Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phthaloyl-DL-glutamic anhydride

CAS RN

3343-28-0, 3085-92-5
Record name N-Phthaloyl-DL-glutamic anhydride
Source CAS Common Chemistry
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Record name Phthaloyl glutamic anhydride
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-
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Record name N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)phthalimide
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Record name N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JH Shah, GM Swartz, AE Papathanassiu… - Journal of medicinal …, 1999 - ACS Publications
… treatment with acetic anhydride, gave, respectively, substituted N-phthaloyl-dl-glutamic anhydride 3a,b. N-Phthaloyl-dl-glutamic anhydride (3c) was purchased from a commercial source…
Number of citations: 34 pubs.acs.org
TD Nguyen, NM Ho Ba, DC Phan… - Organic Preparations and …, 2022 - Taylor & Francis
… phthalimide and L-glutamine; 16-18 phthalic anhydride and 2, 6-dioxo-3-aminopyridine or its derivatives; 19, 20 N-phthaloyl-DL-glutamic acid; 21, 22 N-phthaloyl-DL-glutamic anhydride…
Number of citations: 1 www.tandfonline.com
BD Vu, NM Ho Ba, DC Phan - Organic Process Research & …, 2019 - ACS Publications
We report a simple and facile procedure for the preparation of thalidomide in two steps with a high overall yield (56%). The preparation was composed of a reaction between anhydride …
Number of citations: 11 pubs.acs.org
R Kimura, T MURATA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
It was unsuccessful to synthesize DL-2-aminoadipamic acid by the above—described method, and ammonium DL-2-piperidone-6-carboxylate was obtained. Akabori and his associate 5…
Number of citations: 27 www.jstage.jst.go.jp
HA DeWald, AM Moore - Journal of the American Chemical …, 1958 - ACS Publications
6-Diazo-5-oxo-L-norleucine has been prepared by several methods and has been submitted for biological tests which indicated it to be effective in vitro in inhibiting the growth of the …
Number of citations: 44 pubs.acs.org
C Goosen, TJ Laing, J Plessis, TC Goosen… - Pharmaceutical …, 2002 - Springer
… One mol of N-phthaloyl-DL-glutamic anhydride was melted with 2 mol of urea in an oil bath at 170–180C for 45 min. After cooling, the crude thalidomide was dissolved in 60 mL of …
Number of citations: 26 link.springer.com
V RAVI - 2006 - isca.co.in
The development of simple and general synthetic routes for widely used organic compounds from readily available reagents is one of the major challenges in organic synthesis. Imide …
Number of citations: 0 www.isca.co.in
R Varala, SR Adapa - Organic process research & development, 2005 - ACS Publications
… , better isolation protocols coupled with replacements of costlier reagents such as l-glutamine which is five times costlier than l-glutamic acid, N-phthaloyl dl-glutamic anhydride, CDI (1,1‘…
Number of citations: 37 pubs.acs.org
X Sun, F Dusserre-Bresson, B Baker, A Zhang… - European journal of …, 2014 - Elsevier
… N-Phthaloyl-dl-glutamic anhydride (28.5 mg, 0.11 mmol) was added and the reaction mixture was stirred at room temperature for 48 h. The reaction mixture was divided and treated with …
Number of citations: 6 www.sciencedirect.com
C Goosen - 1998 - Potchefstroom University for …
Number of citations: 0

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